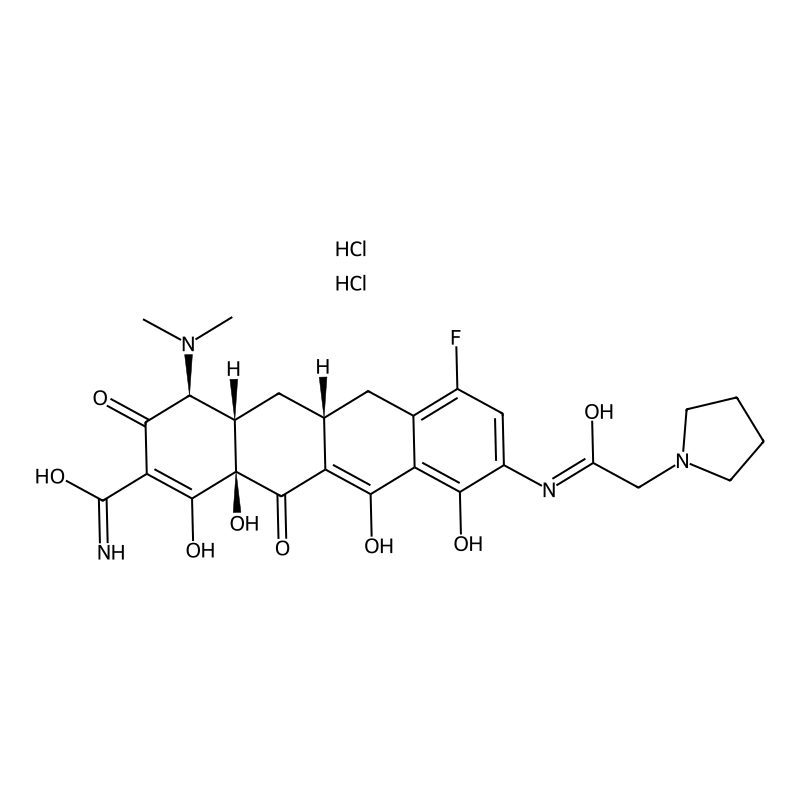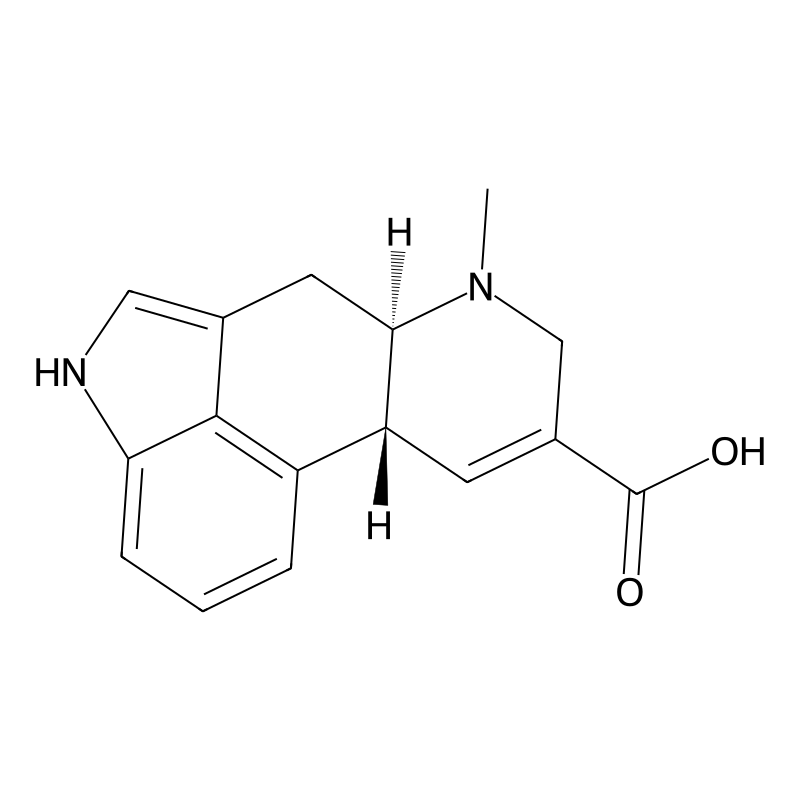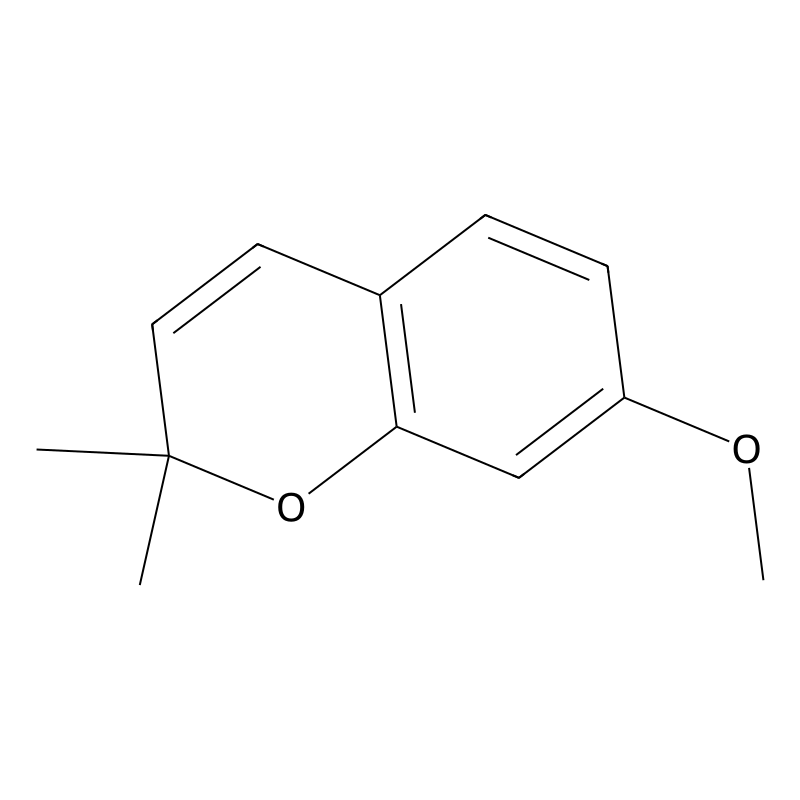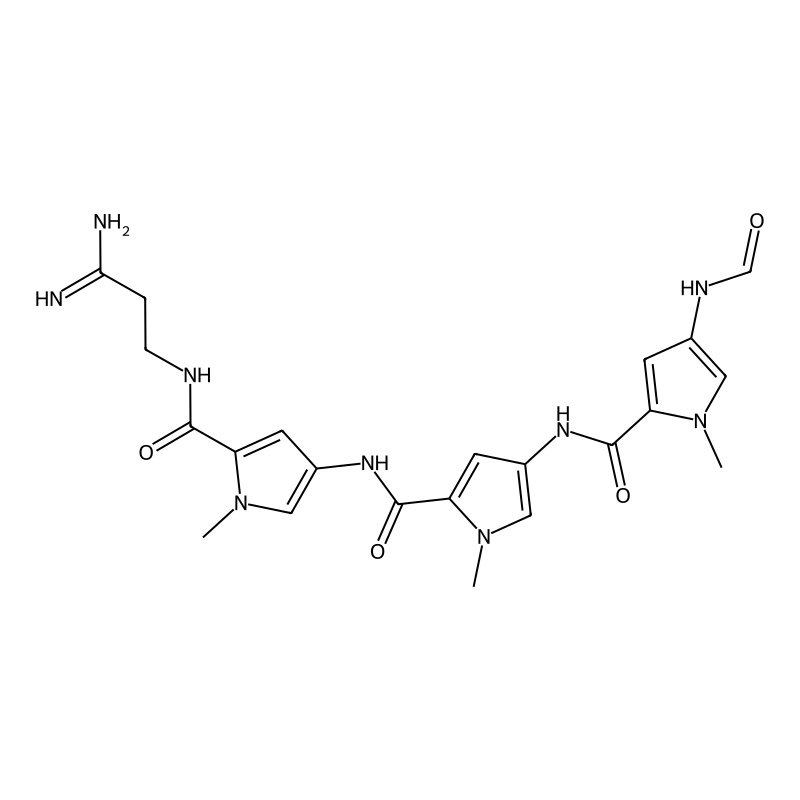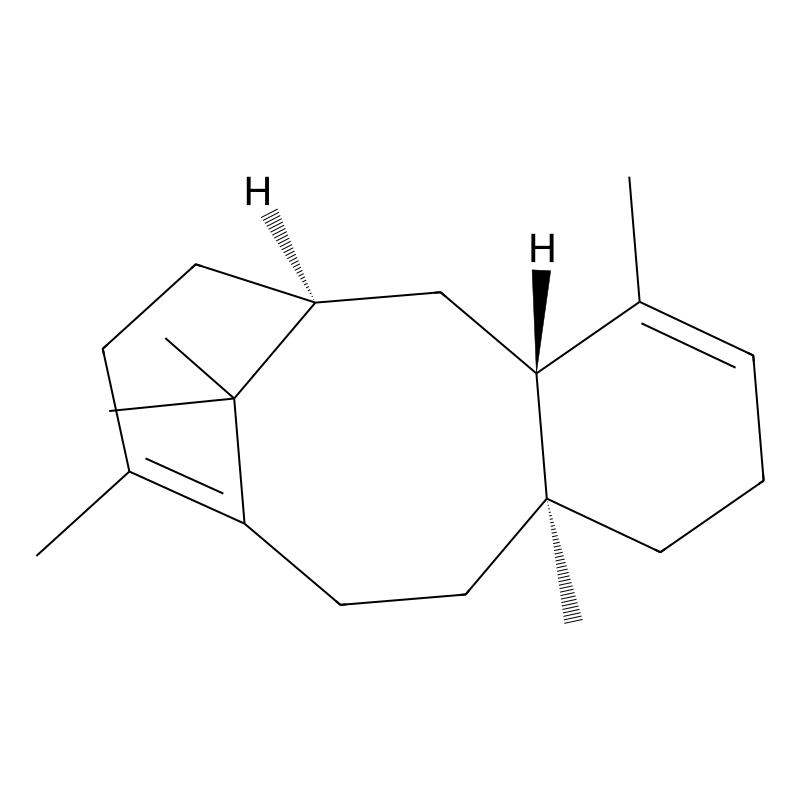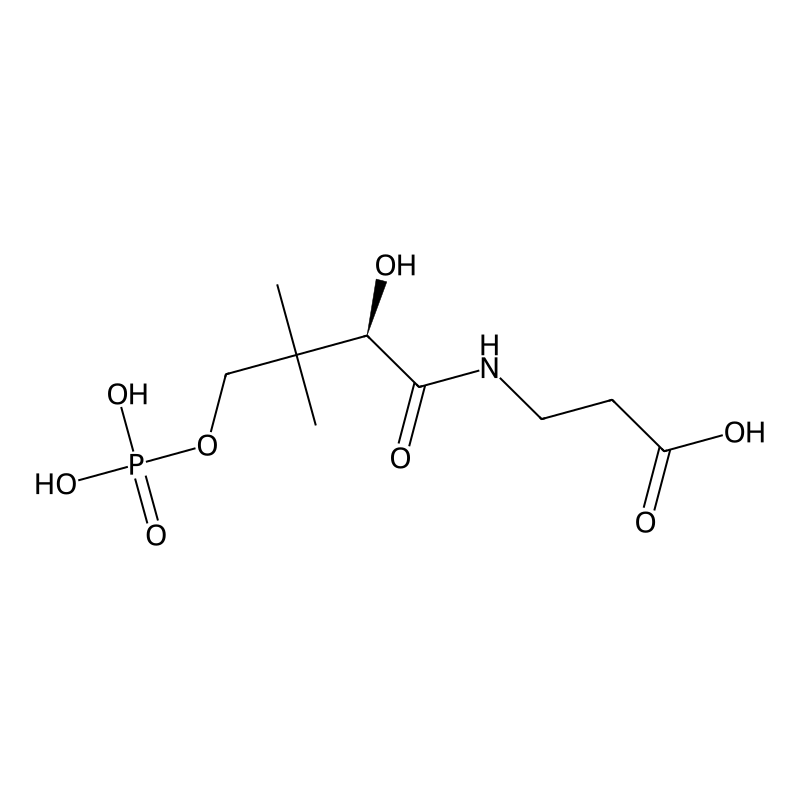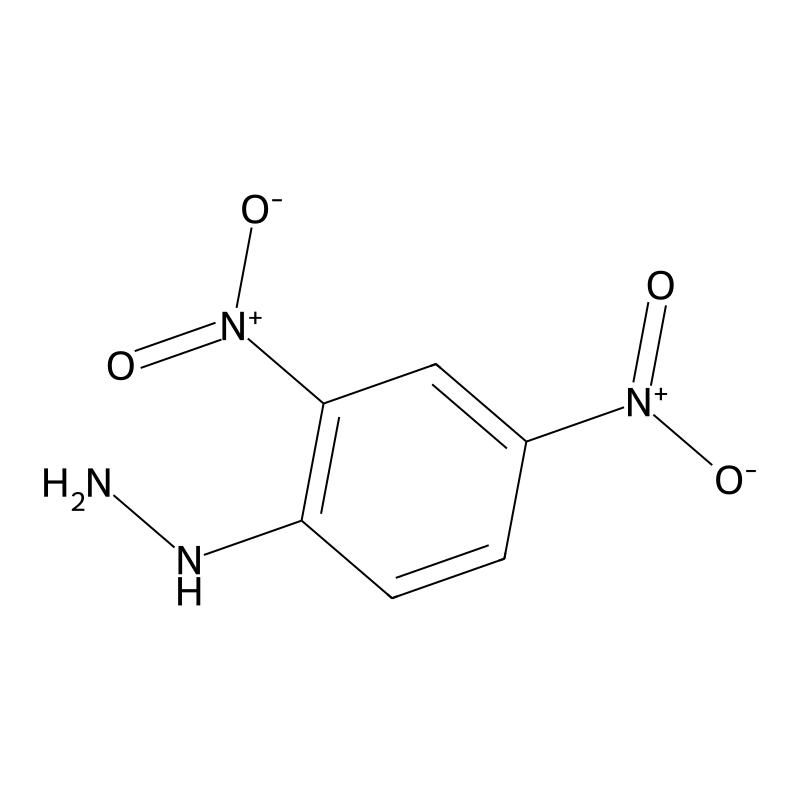(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Catalog No.
S2879891
CAS No.
898351-35-4
M.F
C18H18ClN3OS2
M. Wt
391.93
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thi...](/img/structure-2d/800/S2879891.png)
Content Navigation
CAS Number
898351-35-4
Product Name
(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
IUPAC Name
(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Molecular Formula
C18H18ClN3OS2
Molecular Weight
391.93
InChI
InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3
InChI Key
DTVOVIVGRFCHLL-UHFFFAOYSA-N
SMILES
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C
Solubility
not available
D3 Dopamine Receptor Antagonist
CMPZM shows promise as a D3 dopamine receptor antagonist. D3 dopamine receptors are a type of G protein-coupled receptor found in the central nervous system and play a role in regulating mood, motivation, and reward processing . Blocking these receptors with CMPZM could potentially be beneficial in treating various neurological and psychiatric disorders, including:
- Addiction: Studies suggest that CMPZM may help reduce drug-seeking behavior in animal models of addiction .
- Depression: CMPZM's ability to modulate the reward system has led to investigations into its potential role in treating depression .
- Parkinson's disease: Research suggests that CMPZM may improve motor function and alleviate symptoms in animal models of Parkinson's disease .
XLogP3
5.5
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds
